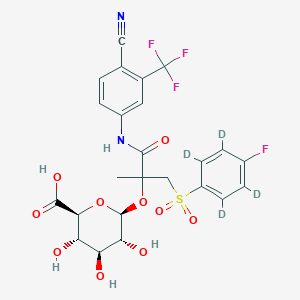

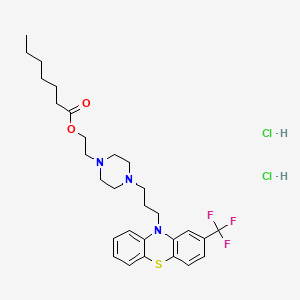

Bicalutamide O-beta-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Bicalutamide involves multiple steps, including the use of chlorohydrin or epoxide as precursors. A notable pathway is the preparation from the appropriate halohydrin under basic conditions, proceeding via the opening of an intermediate epoxide by sulfinate or thiolate nucleophiles. This mechanism is confirmed through kinetic parameters and sequential reaction kinetics, considering competing dimerization under basic conditions (Asaad & Fillery, 2009). Another approach starts from N-[4-cyano-3-(trifluoromethyl)phenyl]-1,2-epoxy-2-methylpropionamide, utilizing condensation and oxidation steps to achieve bicalutamide with improved yield efficiency (Yan, 2013).

Molecular Structure Analysis

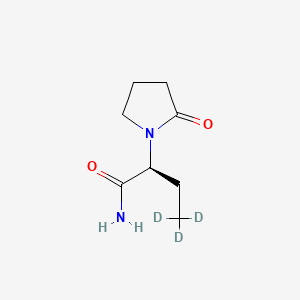

The molecular structure of bicalutamide and its metabolites, including the O-beta-D-glucuronide variant, has been extensively analyzed to understand its pharmacological activity. Conformational studies reveal the importance of the C5–S8–C11–C12 torsional angle in defining the drug's polymorphic forms, impacting its bioavailability and interaction with the androgen receptor (Dhaked et al., 2012).

Chemical Reactions and Properties

The glucuronidation of bicalutamide is a key metabolic pathway, significantly influencing its therapeutic profile. UGT1A9 is identified as a major contributor to the glucuronidation process in the liver and kidney, facilitating the conversion of both (R) and (S) enantiomers of bicalutamide into their glucuronide derivatives (Grosse et al., 2013).

Physical Properties Analysis

Polymorphism in bicalutamide influences its physical properties, including solubility and stability. Forms I and II of bicalutamide display different molecular conformations and torsional angles, affecting the drug's physical characteristics and how it is processed by the body (Vega et al., 2007).

Applications De Recherche Scientifique

Metabolic Pathway Investigation in Prostate Cancer Treatment

- Bicalutamide, commonly used for prostate cancer, undergoes a major metabolic pathway called glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. It is observed that while (S)bicalutamide is directly glucuronidated, (R)bicalutamide requires hydroxylation before glucuronidation. This study provides a comprehensive analysis of bicalutamide glucuronidation in human liver and kidney tissues, highlighting the significant role of the UGT1A9 isoform in this process (Grosse et al., 2013).

Pharmacokinetics and Metabolism in Prostate Cancer Therapy

- Bicalutamide's pharmacokinetics and metabolism play a crucial role in its effectiveness as a prostate cancer treatment. It is a racemate with antiandrogenic activity primarily in the (R)-enantiomer. The study of its absorption, elimination, and metabolism provides vital insights into its clinical use (Cockshott, 2004).

Drug Excretion Study in Animal Models

- A comparative excretion study of bicalutamide in bovine urine and feces offers valuable data for controlling the misuse of such compounds in livestock. It provides insights into the metabolism of bicalutamide, revealing rapid excretion predominantly in its free form and highlighting its potential for abuse in animal growth promotion (Rojas et al., 2017).

Receptor Affinity and Clinical Activity Correlation

- Understanding bicalutamide's receptor affinity and its translation into clinical activity is crucial in treating advanced prostate cancer. This study discusses the relationship between preclinical findings and clinical effectiveness, providing insights into appropriate dosing regimens (Kolvenbag et al., 1998).

Drug Delivery System for Enhanced Effectiveness

- The development of novel biodegradable copolymers for systemic micellar delivery of bicalutamide addresses its variable oral absorption due to limited aqueous solubility. This study enhances understanding of drug delivery systems, improving bicalutamide's therapeutic effectiveness in prostate cancer treatment (Danquah et al., 2010).

Application in Transgender Healthcare

- Bicalutamide's application as an androgen blocker in transgender male-to-female youth showcases its versatility beyond prostate cancer treatment. This study highlights its effectiveness as an alternative to traditional puberty blockers, with significant impacts on breast development and physical transition (Neyman et al., 2019).

Investigation of Cellular Response in Prostate Carcinoma

- Research on the transcriptional response to bicalutamide treatment in prostate carcinoma cells provides insights into its mechanism of action, including the inhibition of telomerase and activation of the p53 pathway. This study enhances understanding of bicalutamide's cellular impact, particularly in androgen-sensitive carcinoma therapy (Bouchal et al., 2005).

Influence of Genetic Polymorphisms on Pharmacokinetics

- Exploring how genetic polymorphisms in drug transporters affect bicalutamide's pharmacokinetics can lead to personalized treatment strategies in prostate cancer. This study examines the roles of ABCB1 and ABCG2 polymorphisms, contributing to understanding individual variations in drug response and efficacy (Kim et al., 2015).

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKHNYWINRLUAP-PIAAOKSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F4N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747145 |

Source

|

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicalutamide O-beta-D-glucuronide | |

CAS RN |

151262-59-8 |

Source

|

| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)